molecular formula C9H15ClO B14590694 9-Chloronon-5-en-2-one CAS No. 61478-35-1

9-Chloronon-5-en-2-one

Cat. No.: B14590694
CAS No.: 61478-35-1
M. Wt: 174.67 g/mol
InChI Key: HBYXUNZFNUWMKB-UHFFFAOYSA-N
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Description

9-Chloronon-5-en-2-one is an organic compound with the molecular formula C9H15ClO It is a chlorinated derivative of nonenone, featuring a chlorine atom at the ninth position and a double bond between the fifth and sixth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloronon-5-en-2-one typically involves the chlorination of nonenone derivatives. One common method is the reaction of nonenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the ninth position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Chloronon-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted nonenone derivatives.

Scientific Research Applications

9-Chloronon-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloronon-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Chloronon-1-ene: A similar compound with a chlorine atom at the ninth position but lacking the ketone group.

    Nonenone: The parent compound without the chlorine substitution.

    9-Bromonon-5-en-2-one: A brominated analog with similar properties.

Uniqueness

9-Chloronon-5-en-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond

Properties

CAS No.

61478-35-1

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

9-chloronon-5-en-2-one

InChI

InChI=1S/C9H15ClO/c1-9(11)7-5-3-2-4-6-8-10/h2-3H,4-8H2,1H3

InChI Key

HBYXUNZFNUWMKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=CCCCCl

Origin of Product

United States

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